molecular formula C20H36O7P2 B1264248 Terpentedienyl diphosphate

Terpentedienyl diphosphate

Cat. No. B1264248
M. Wt: 450.4 g/mol
InChI Key: LKJRXYMJDDAXEN-LENLPTBCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Terpentedienyl diphosphate is the O-diphospho derivative of terpentedienol. It is a diterpenyl phosphate and a member of octahydronaphthalenes. It is a conjugate acid of a terpentedienyl diphosphate(3-). It derives from a hydride of a terpentetriene.

Scientific Research Applications

Efficient Diterpene Production in Yeast

Terpentedienyl diphosphate is a precursor in the biosynthesis of terpenes, which have wide-ranging applications. A study by Ignea et al. (2015) demonstrated the engineering of yeast farnesyl diphosphate synthase Erg20p for efficient geranylgeranyl diphosphate production. This innovation leads to significant improvements in the production of various isoprenoids, enhancing the sustainable and economical production of terpenes in microorganisms like yeast (Ignea et al., 2015).

Terpenoid Production in Bacillus subtilis

Guan et al. (2015) explored the potential of Bacillus subtilis, a safe organism used industrially for protein production, for terpenoid biosynthesis. Terpenoids, synthesized from isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), are crucial in various industries, including pharmaceuticals and cosmetics. This review highlights the metabolic engineering of B. subtilis for terpenoid production, underscoring its significance as a cell factory for terpenoids (Guan et al., 2015).

Extraction and Analysis of Terpenes/Terpenoids

Jiang et al. (2016) provided protocols for extracting terpenes/terpenoids from various plant sources. Terpenes/terpenoids, derived from prenyl diphosphates, are vital for industrial uses like flavors, fragrances, and medicines. Their work focuses on the extraction methods tailored to the chemical complexity of these compounds (Jiang et al., 2016).

Plant Terpenoids: Biosynthesis and Ecological Functions

Cheng et al. (2007) reviewed the biosynthesis pathways of terpenoids in plants, emphasizing their ecological roles. The study covered the synthesis of C5 precursor isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) and the formation of diverse terpenoids. They also discussed the key role of terpene synthases (TPSs) in volatile terpene synthesis, highlighting their importance in plant defense and signaling (Cheng et al., 2007).

Terpenoids and Their Biosynthesis in Cyanobacteria

Pattanaik and Lindberg (2015) reviewed the biosynthesis of terpenoids in cyanobacteria, which occurs via the MEP pathway. They emphasized the biotechnological applications of these compounds, including potential uses in pharmaceuticals and biofuels. This review provides an understanding of cyanobacterial terpenoid biosynthesis and its relevance for biotechnological applications (Pattanaik & Lindberg, 2015).

Genomic Organization of Plant Terpene Synthases

Trapp and Croteau (2001) analyzed the genomic organization of plant terpene synthases, vital for the formation of various terpenoid classes. Their study suggested evolutionary patterns for terpene synthase genes, providing insights into the origins of natural products and plant phylogenetics (Trapp & Croteau, 2001).

properties

Product Name

Terpentedienyl diphosphate

Molecular Formula

C20H36O7P2

Molecular Weight

450.4 g/mol

IUPAC Name

[(E)-5-[(1R,2R,4aS,8aS)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]-3-methylpent-2-enyl] phosphono hydrogen phosphate

InChI

InChI=1S/C20H36O7P2/c1-15(11-14-26-29(24,25)27-28(21,22)23)9-12-19(4)17(3)10-13-20(5)16(2)7-6-8-18(19)20/h7,11,17-18H,6,8-10,12-14H2,1-5H3,(H,24,25)(H2,21,22,23)/b15-11+/t17-,18+,19-,20-/m1/s1

InChI Key

LKJRXYMJDDAXEN-LENLPTBCSA-N

Isomeric SMILES

C[C@@H]1CC[C@]2([C@H]([C@]1(C)CC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)CCC=C2C)C

Canonical SMILES

CC1CCC2(C(C1(C)CCC(=CCOP(=O)(O)OP(=O)(O)O)C)CCC=C2C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Terpentedienyl diphosphate
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Terpentedienyl diphosphate
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